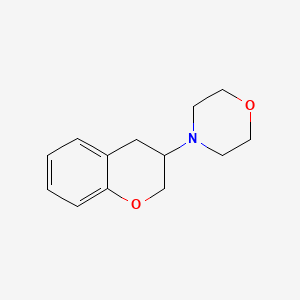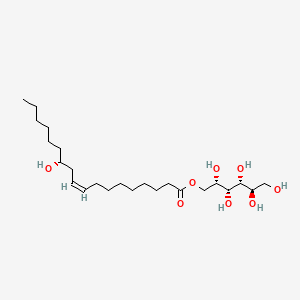
D-Glucitol mono(12-hydroxyoleate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucitol mono(12-hydroxyoleate): is an ester derived from D-glucitol (also known as sorbitol) and 12-hydroxyoleic acid. This compound is notable for its amphiphilic properties, making it useful in various applications, including as a surfactant and emulsifier. The molecular formula of D-Glucitol mono(12-hydroxyoleate) is C24H46O8 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Glucitol mono(12-hydroxyoleate) can be synthesized through esterification reactions. One common method involves the reaction of D-glucitol with 12-hydroxyoleic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of D-Glucitol mono(12-hydroxyoleate) often involves continuous flow reactors to ensure consistent product quality and yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification process, offering a more environmentally friendly and efficient production method .
Análisis De Reacciones Químicas
Types of Reactions: D-Glucitol mono(12-hydroxyoleate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester bond can be reduced to yield the corresponding alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of new ester or amide derivatives.
Aplicaciones Científicas De Investigación
D-Glucitol mono(12-hydroxyoleate) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of biocompatible materials for drug delivery systems.
Medicine: Investigated for its potential in creating stable emulsions for pharmaceutical formulations.
Industry: Utilized in the production of cosmetics and personal care products due to its emulsifying properties.
Mecanismo De Acción
The mechanism of action of D-Glucitol mono(12-hydroxyoleate) primarily involves its amphiphilic nature, allowing it to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, facilitating the formation of micelles and other self-assembled structures. These properties are crucial in applications such as drug delivery, where the compound can encapsulate hydrophobic drugs and enhance their solubility and bioavailability .
Comparación Con Compuestos Similares
D-Glucitol (Sorbitol): A sugar alcohol used as a sweetener and humectant.
12-Hydroxyoleic Acid: A fatty acid with hydroxyl functionality, used in the synthesis of various esters.
D-Glucitol di(12-hydroxyoleate): An ester with two 12-hydroxyoleic acid moieties, offering different amphiphilic properties.
Uniqueness: D-Glucitol mono(12-hydroxyoleate) is unique due to its specific balance of hydrophilic and hydrophobic regions, making it particularly effective as an emulsifier and surfactant.
Propiedades
Número CAS |
83707-54-4 |
|---|---|
Fórmula molecular |
C24H46O8 |
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C24H46O8/c1-2-3-4-11-14-19(26)15-12-9-7-5-6-8-10-13-16-22(29)32-18-21(28)24(31)23(30)20(27)17-25/h9,12,19-21,23-28,30-31H,2-8,10-11,13-18H2,1H3/b12-9-/t19-,20-,21+,23-,24-/m1/s1 |
Clave InChI |
HFXGNTFMIMBHFO-FLBNFWFRSA-N |
SMILES isomérico |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


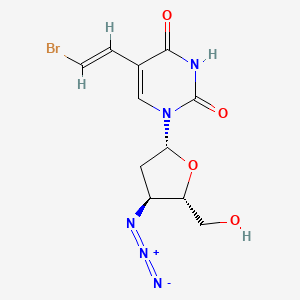
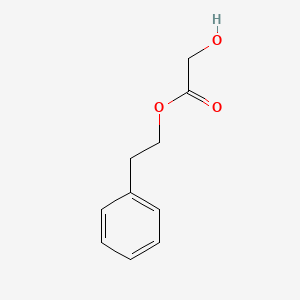
![Dicyclopenta[cd,jk]pyrene](/img/structure/B15184370.png)

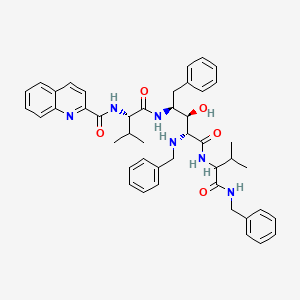
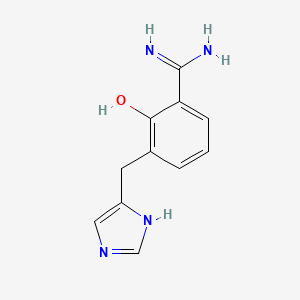


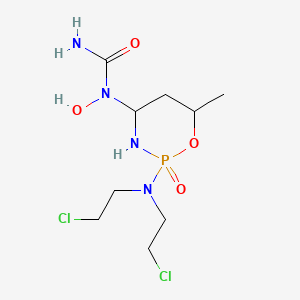
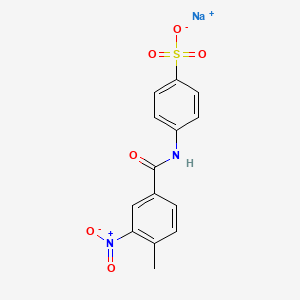
![5-[2-(diethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184415.png)
![2-[4-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B15184425.png)
![4-[(4-Chloro-2-methylphenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B15184427.png)
